1-Naphthylamine-2-sulfonic acid

Catalog No.
S1532110
CAS No.
81-06-1
M.F
C10H9NO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthylamine-2-sulfonic acid

CAS Number

81-06-1

Product Name

1-Naphthylamine-2-sulfonic acid

IUPAC Name

1-aminonaphthalene-2-sulfonic acid

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,11H2,(H,12,13,14)

InChI Key

ONZWNZGVZFLMNZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)O

Synonyms

1-Napthylamin3-2-sulfonic acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)O
  • Azo Dye Synthesis

    1-NPSA serves as a key building block in the production of azo dyes []. Azo dyes are a vast class of synthetic colorants with extensive applications in textiles, plastics, paints, and other materials. The amine group in 1-NPSA readily participates in diazotization reactions, a crucial step in azo dye synthesis [].

  • Preparation of Functional Molecules

    Researchers utilize 1-NPSA as a starting material for the synthesis of more complex molecules with diverse functionalities. For instance, studies have explored the conversion of 1-NPSA into 2-(2-naphthylamino)benzoxazole, a molecule with potential applications in material science [].

1-Naphthylamine-2-sulfonic acid is an organic compound with the molecular formula C10H9NO3SC_{10}H_{9}NO_{3}S. It is characterized by the presence of both an amine and a sulfonic acid functional group, making it a member of the aminonaphthalene sulfonic acids family. This compound appears as a solid, typically white to pale yellow in color, and is soluble in water. Its structure consists of a naphthalene ring substituted with an amine group at the first position and a sulfonic acid group at the second position, contributing to its unique chemical properties.

1-Naphthylamine-2-sulfonic acid can be irritating to the skin and eyes. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety procedures.

Additional Information

  • 1-Naphthylamine-2-sulfonic acid is not extensively studied for biological applications due to the presence of the aromatic amine group, which can raise safety concerns.
Typical of compounds containing both amine and sulfonic acid groups. Key reactions include:

  • Nitration: The compound can undergo nitration to form nitro derivatives, which are important intermediates in dye synthesis.
  • Condensation: It can react with aldehydes to form sulfonic acid polymers.
  • Reduction: The amine group can be reduced to form secondary or tertiary amines depending on the reaction conditions.

These reactions highlight its utility in synthesizing more complex organic molecules, particularly in dye chemistry.

1-Naphthylamine-2-sulfonic acid can be synthesized through several methods:

  • Heating Sodium Naphthionate: A common method involves heating sodium naphthionate at approximately 200°C under pressure, leading to a rearrangement that forms 1-naphthylamine-2-sulfonic acid from its isomer .
  • Sulfonation Reaction: Another approach includes sulfonating naphthalene derivatives using sulfuric acid or chlorosulfonic acid under controlled conditions to yield the desired sulfonic acid .
  • Bucherer Reaction: This method involves reacting 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite, resulting in the formation of 1-naphthylamine-2-sulfonic acid .

The primary applications of 1-naphthylamine-2-sulfonic acid are in the dye industry. It serves as an intermediate for producing various azo dyes, which are widely used for coloring textiles and other materials. Additionally, it may find use in analytical chemistry as a reagent for detecting specific ions or compounds due to its chemical reactivity.

Several compounds share structural similarities with 1-naphthylamine-2-sulfonic acid, including:

Compound NameFormulaKey Features
Naphthalene-1-sulfonic acidC10H9SO3HC_{10}H_{9}SO_{3}HIsomer with sulfonic group at the first position; used in dye production.
Tobias AcidC10H9NO3SC_{10}H_{9}NO_{3}SContains both amine and sulfonic acid groups; used in azo dye synthesis .
2-Amino-1-naphthalenesulfonic acidC10H9NO3SC_{10}H_{9}NO_{3}SSimilar structure; involved in dye chemistry and has unique reactivity patterns .

Uniqueness

1-Naphthylamine-2-sulfonic acid is unique due to its specific positioning of functional groups, which influences its reactivity and application potential compared to other aminonaphthalene derivatives. Its role as an intermediate in dye synthesis further distinguishes it within this chemical family.

XLogP3

1.8

LogP

-0.97 (LogP)

UNII

N3P4M2L23X

Other CAS

81-06-1

Wikipedia

1-naphthylamine-2-sulfonic acid

General Manufacturing Information

2-Naphthalenesulfonic acid, 1-amino-: INACTIVE

Dates

Modify: 2023-08-15

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